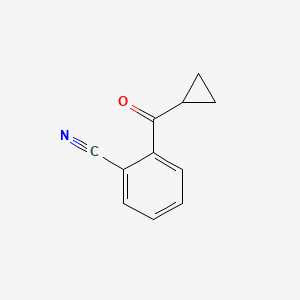
2-氰基苯基环丙基酮
描述
2-Cyanophenyl cyclopropyl ketone (CCPK) is a light yellow solid with a chemical formula of C11H9NO . Its IUPAC name is 2-(cyclopropylcarbonyl)benzonitrile . The compound has a molecular weight of 171.2 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Cyanophenyl cyclopropyl ketone is represented by the linear formula C11H9NO . The InChI code for the compound is 1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2 .Physical And Chemical Properties Analysis
2-Cyanophenyl cyclopropyl ketone is a light yellow solid . Its density is 1.18g/cm3 . The boiling point is 331.7ºC at 760 mmHg .Relevant Papers One relevant paper describes an unprecedented triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . The key is to merge photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .
科学研究应用
1. Cyclopropane Cycloaddition Reactions
- Application Summary: Cyclopropane derivatives, including 2-Cyanophenyl cyclopropyl ketone, have been used in cycloaddition reactions for the rapid construction of cyclic, polycyclic, or bridged cyclic products . These reactions have been used in asymmetric synthesis of cyclic frameworks and building blocks for natural products .
- Methods of Application: The cycloaddition reactions of cyclopropane derivatives merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes . Along with the ring-opening of cyclopropane by a variety of catalytic systems, it can be readily used as two- to seven-carbon synthons for various cycloaddition reactions .
- Results or Outcomes: This synthetic chemistry has recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooperated cycloadditions, and several other unique reaction processes .
2. Catalytic Formal [3 + 2] Cycloadditions
- Application Summary: Alkyl cyclopropyl ketones, including 2-Cyanophenyl cyclopropyl ketone, are used as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes, alkynes, and previously unexplored enyne partners . These reactions efficiently deliver complex, sp3-rich products .
- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes: For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered . Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones .
3. Strained Ring-Induced Cycloadditions
- Application Summary: Cyclopropane derivatives, including 2-Cyanophenyl cyclopropyl ketone, can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . These reactions have attracted the attention of many organic chemists due to their promising reactivities and excellent chemo- and stereoselectivities .
- Methods of Application: The cycloaddition reaction is a prevailing synthetic tool for the construction of valuable cyclic, polycyclic, and heterocyclic skeletons . Today, cycloaddition reactions have been extensively explored and can now include asymmetric Lewis acid catalysis, transition-metal catalysis (TMC), C–H bond activation, photoredox catalysis, and free radical-initiated cascades, among many others .
- Results or Outcomes: This synthetic chemistry has recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooperated cycloadditions, and several other unique reaction processes .
4. Reduction of Unactivated Aliphatic Carbonyl Compounds
- Application Summary: Alkyl cyclopropyl ketones, including 2-Cyanophenyl cyclopropyl ketone, are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions . The major challenge associated with the reduction of unactivated aliphatic carbonyl compounds is their low standard redox potential .
- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes: For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered . Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones .
3. Strained Ring-Induced Cycloadditions
- Application Summary: Cyclopropane derivatives, including 2-Cyanophenyl cyclopropyl ketone, can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . These reactions have attracted the attention of many organic chemists due to their promising reactivities and excellent chemo- and stereoselectivities .
- Methods of Application: The cycloaddition reaction is a prevailing synthetic tool for the construction of valuable cyclic, poly- cyclic, and heterocyclic skeletons . Today, cycloaddition reactions have been extensively explored and can now include asymmetric Lewis acid catalysis, transition-metal catalysis (TMC), C–H bond acti-vation, photoredox catalysis, and free radical-initiated cascades, among many others .
- Results or Outcomes: This synthetic chemistry has recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooper-ated cycloadditions, and several other unique reaction processes .
4. Reduction of Unactivated Aliphatic Carbonyl Compounds
- Application Summary: Alkyl cyclopropyl ketones, including 2-Cyanophenyl cyclopropyl ketone, are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions . The major challenge associated with the reduction of unactivated aliphatic carbonyl compounds is their low standard redox potential .
- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes: For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered . Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones .
属性
IUPAC Name |
2-(cyclopropanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDFVOOALMOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642487 | |
| Record name | 2-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenyl cyclopropyl ketone | |
CAS RN |
898789-83-8 | |
| Record name | 2-(Cyclopropylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



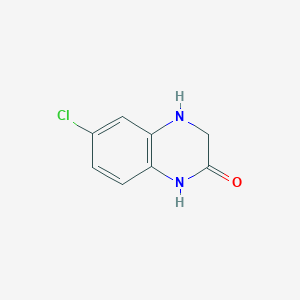
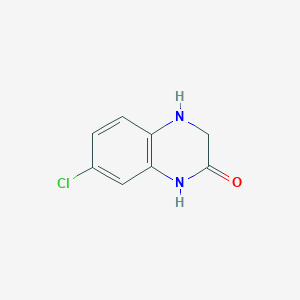
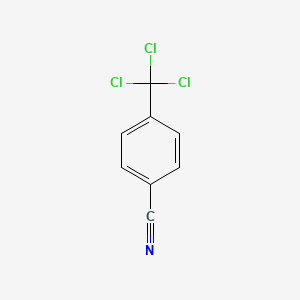
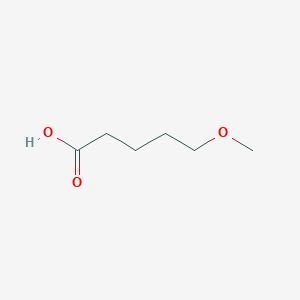
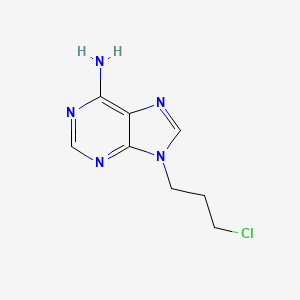
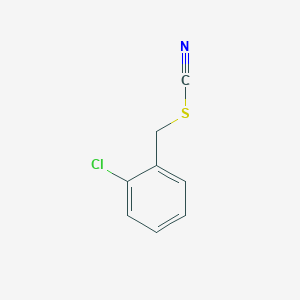
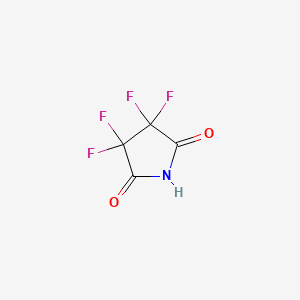
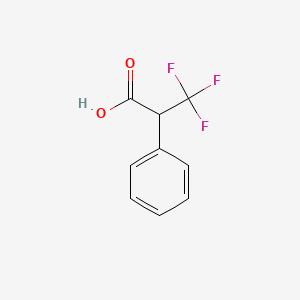
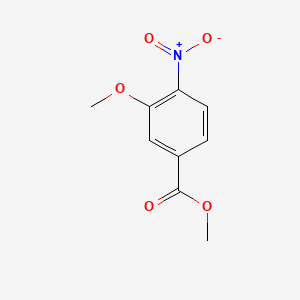
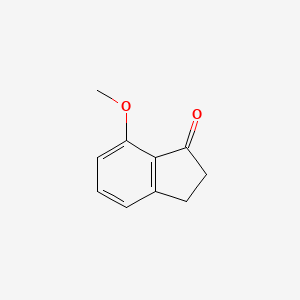
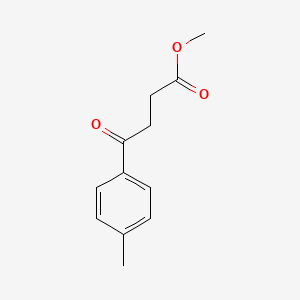
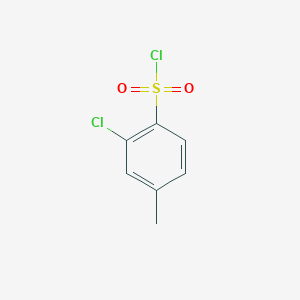
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)